![molecular formula C9H10N2O B2516461 1,5-Dimethyl-1h-pyrrolo[2,3-c]pyridin-7(6h)-one CAS No. 1354951-04-4](/img/structure/B2516461.png)
1,5-Dimethyl-1h-pyrrolo[2,3-c]pyridin-7(6h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dimethyl-1h-pyrrolo[2,3-c]pyridin-7(6h)-one is a derivative of 1H-pyrrolo[2,3-b]pyridine . It is a part of a class of compounds that have shown potent activities against FGFR1, 2, and 3 . These compounds play an essential role in various types of tumors .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including 1,5-Dimethyl-1h-pyrrolo[2,3-c]pyridin-7(6h)-one, involves a structure-based design strategy . The starting material 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine was reacted with R-substituted aldehyde at 50 C to obtain the compounds .Molecular Structure Analysis
The molecular structure of 1,5-Dimethyl-1h-pyrrolo[2,3-c]pyridin-7(6h)-one is a derivative of 1H-pyrrolo[2,3-b]pyridine . The molecular weight is 118.1359 .Scientific Research Applications
- Research : Researchers have synthesized a series of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR1, 2, and 3. Compound 4h exhibited potent FGFR inhibitory activity, inhibiting breast cancer cell proliferation and migration .
- Results : Some compounds demonstrated significant antiproliferative activity against breast cancer cells (e.g., 4T1, MDA-MB-231, and MCF-7) .
- Specificity : Researchers have explored 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR4 inhibitors with antiproliferative effects against Hep3B cells .
- Diverse Targets : 1H-pyrrolo[2,3-b]pyridine derivatives have also been investigated as HNE inhibitors .
FGFR Inhibition
Antiproliferative Activity
FGFR4 Inhibition
Human Neutrophil Elastase (HNE) Inhibition
Scaffold for Other Targets
Chemical Properties
Mechanism of Action
Target of Action
The primary targets of 1,5-Dimethyl-1h-pyrrolo[2,3-c]pyridin-7(6h)-one are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptors that have four distinct isoforms (FGFR1–4) found across various tissue types . They play an essential role in various types of tumors .
Mode of Action
1,5-Dimethyl-1h-pyrrolo[2,3-c]pyridin-7(6h)-one interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of FGFRs .
Biochemical Pathways
The inhibition of FGFRs by 1,5-Dimethyl-1h-pyrrolo[2,3-c]pyridin-7(6h)-one affects several biochemical pathways. These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Pharmacokinetics
It is known that the compound has a low molecular weight , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.
Result of Action
The inhibition of FGFRs by 1,5-Dimethyl-1h-pyrrolo[2,3-c]pyridin-7(6h)-one results in the inhibition of cell proliferation and induction of apoptosis in cancer cells . It also significantly inhibits the migration and invasion of cancer cells .
Future Directions
properties
IUPAC Name |
1,5-dimethyl-6H-pyrrolo[2,3-c]pyridin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6-5-7-3-4-11(2)8(7)9(12)10-6/h3-5H,1-2H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBXUYONYDHBAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=O)N1)N(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.